20R23S24R-DINOSTERANE
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Overview
Description
The compound 20R23S24R-DINOSTERANE is a complex organic molecule. It is a polycyclic hydrocarbon with multiple chiral centers, making it a stereochemically rich compound. This compound is structurally related to steroids, which are essential biological molecules involved in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves cyclization reactions to form the polycyclic structure. Common reagents include strong acids or bases to facilitate the cyclization.
Introduction of Methyl Groups: Methylation reactions are used to introduce the methyl groups at specific positions. Reagents such as methyl iodide and strong bases like sodium hydride are often employed.
Attachment of the Trimethylheptan-2-yl Side Chain: This step involves the formation of carbon-carbon bonds through reactions such as Grignard reactions or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate hydrogenation reactions.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: The compound can undergo substitution reactions, such as halogenation using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Steroid Analogues: Used as a precursor in the synthesis of various steroid analogues for research purposes.
Biology
Hormone Research: Studied for its potential role in hormone synthesis and regulation.
Medicine
Drug Development: Investigated for its potential therapeutic applications in treating hormonal imbalances and related disorders.
Industry
Material Science: Used in the development of advanced materials with specific structural properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various physiological pathways. The exact mechanism involves binding to the receptor’s active site, leading to conformational changes that alter receptor activity.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A structurally similar steroid with a hydroxyl group at the 3-position.
Testosterone: Another steroid with a similar polycyclic structure but different functional groups.
Uniqueness
Structural Complexity: The compound’s multiple chiral centers and unique side chain make it distinct from other steroids.
Functional Diversity: Its ability to undergo various chemical reactions and form different derivatives highlights its versatility.
This detailed article provides a comprehensive overview of the compound 20R23S24R-DINOSTERANE, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
146276-34-8 |
---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21+,22-,23-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
YISIWADHCLSOOJ-WQVBPNTCSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)C[C@H](C)[C@H](C)C(C)C)C)C |
SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Origin of Product |
United States |
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